molecular formula C5H3Cl3N2OS B182003 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide CAS No. 53399-01-2

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B182003
CAS No.: 53399-01-2
M. Wt: 245.5 g/mol
InChI Key: KWVAHFLPHCQYDT-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H3Cl3N2OS It is characterized by the presence of a thiazole ring and three chlorine atoms attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-aminothiazole+trichloroacetyl chlorideThis compound+HCl\text{2-aminothiazole} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-aminothiazole+trichloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
  • 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
  • 2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Uniqueness

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAHFLPHCQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362825
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53399-01-2
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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